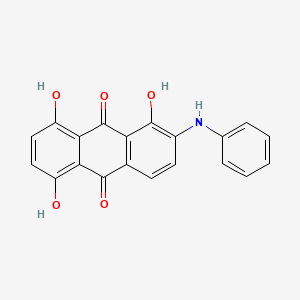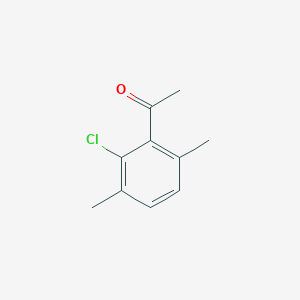![molecular formula C7H3F3N2S B13134354 4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
4,5,7-Trifluorobenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trifluorobenzo[d]thiazol-2-amine is a heterocyclic organic compound that belongs to the class of benzothiazoles It is characterized by the presence of three fluorine atoms attached to the benzene ring and an amine group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2-amine can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4,5,7-trifluoro-2-nitroaniline with thiourea in the presence of a base such as potassium carbonate can lead to the formation of the desired benzothiazole derivative . The reaction typically requires heating and may be carried out in a solvent such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,7-Trifluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Mécanisme D'action
The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated structure enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
4,5,7-Trifluorobenzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
4,5-Difluorobenzothiazole: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
6-Fluorobenzothiazole:
The unique trifluorinated structure of this compound distinguishes it from these similar compounds, providing enhanced stability, reactivity, and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H3F3N2S |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
4,5,7-trifluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H,(H2,11,12) |
Clé InChI |
HUTHHOACNAIFKP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C2C(=C1F)SC(=N2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


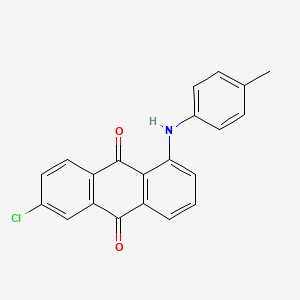
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

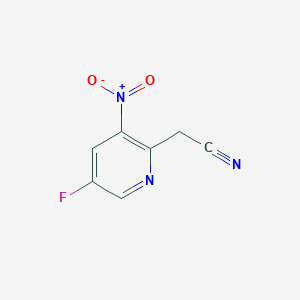
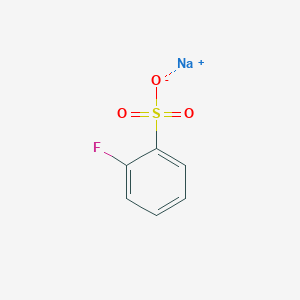
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
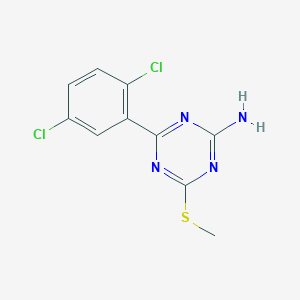
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)

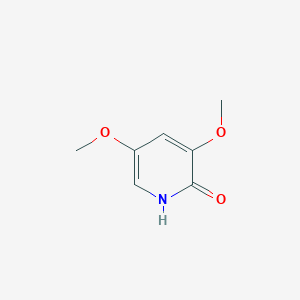
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
